4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-5-11(6-8-13)17(23)20-19-22-21-18(28-19)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEDPZOEZVKLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution with Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Formation of Benzamide: The final step involves the coupling of the oxadiazole derivative with 4-methoxybenzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of oxadiazoles exhibit notable antimicrobial activity. For instance, compounds containing oxadiazole rings have been evaluated for their efficacy against various bacterial and fungal strains. A study showed that certain oxadiazole derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study focused on the synthesis of oxadiazole derivatives revealed that some compounds exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, 4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown promise in reducing inflammation. Experimental models have demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis routes often include the formation of the oxadiazole ring through cyclization reactions followed by amide bond formation.
| Synthesis Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Hydrazine hydrate, carboxylic acid |
| Step 2 | Amide Formation | Acyl chloride or anhydride |
| Step 3 | Purification | Crystallization or chromatography |
Case Studies
- Antimicrobial Study : A comprehensive evaluation of various oxadiazole derivatives was conducted to assess their antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The study found that certain modifications to the benzamide structure enhanced antimicrobial potency significantly .
- Cancer Cell Line Testing : In vitro studies involving MCF-7 and HeLa cells demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related 1,3,4-oxadiazole derivatives, focusing on structural modifications, biological activities, and structure-activity relationships (SAR).
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Structural Modifications and SAR Insights
Heterocyclic Core Variations: The 1,3,4-oxadiazole ring is critical for metabolic stability and π-π stacking interactions with biological targets. Compound 19b (dual oxadiazole system) shows enhanced antitumor activity compared to monosubstituted analogs, likely due to improved rigidity and binding affinity . Replacement of oxadiazole with isoxazole (e.g., 5-(3-hydroxyphenyl)-N-(3,4,5-TMP)isoxazole-3-carboxamide) reduces potency, highlighting the oxadiazole’s superior electronic profile .
Substituent Effects: 3,4,5-Trimethoxyphenyl (TMP) Group: This moiety enhances lipophilicity and tubulin-binding capacity. Its presence in both the target compound and 19b correlates with nanomolar-level cytotoxicity in cancer cells . 4-Methoxybenzamide vs. Sulfamoyl/Sulfanyl Groups: The 4-methoxybenzamide in the target compound may improve solubility compared to sulfamoyl (LMM5) or sulfanyl () derivatives, which exhibit stronger antimicrobial but weaker anticancer profiles .
Amide Linker Modifications :
- Acetamide derivatives (e.g., N-[5-(3,4,5-TMP)-oxadiazol-2-yl]acetamide ) lack the aromatic benzamide ring, reducing π-interactions and resulting in diminished activity .
Biological Activity
4-methoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound is characterized by the presence of a methoxy group and a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties. The general structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
- IC50 Values : The compound showed varying degrees of efficacy:
- MCF-7: IC50 = 3.1 µM
- HCT116: IC50 = 3.7 µM
- HEK293: IC50 = 5.3 µM
Table 1 summarizes the antiproliferative activity of selected compounds compared to standard drugs like doxorubicin and etoposide.
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | 3.1 | Effective |
| Doxorubicin | MCF-7 | ~0.5 | Standard |
| Etoposide | MCF-7 | ~2.0 | Standard |
The results indicate that the compound exhibits promising anticancer properties comparable to established chemotherapeutic agents .
Antimicrobial Activity
The compound also shows notable antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Enterococcus faecalis and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) values were recorded:
- E. faecalis: MIC = 8 µM
- S. aureus: MIC = 16 µM
Table 2 provides a detailed overview of the antimicrobial efficacy of the compound.
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Enterococcus faecalis | 8 | Selective |
| Staphylococcus aureus | 16 | Moderate |
These findings suggest that the compound could serve as a lead for developing new antibiotics targeting resistant strains .
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Oxidative Stress Modulation : Some studies suggest that its anticancer properties may not solely rely on inducing oxidative stress but may involve other pathways .
Case Studies
Several case studies highlight the potential applications of this compound in clinical settings:
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups.
- Combination Therapies : When used in conjunction with standard chemotherapy agents, enhanced efficacy was observed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
